SRI-31040

Dopamine Transporter Allosteric Modulation Uptake Inhibition

Investigators studying dopamine transporter (DAT) allosteric mechanisms require reference compounds that cleanly resolve allosteric from orthosteric pharmacology. SRI-31040 addresses this need with a uniquely characterized profile: • IC50 = 1 nM for DAT uptake inhibition with ~69% Emax, with no effect on orthosteric binding or d-amphetamine-induced reverse transport • Enables precise SAR differentiation across >500 analogs in biogenic amine transporter research • Supplied with ≥98% purity and full analytical documentation for reproducible experimental outcomes

Molecular Formula C28H24N6
Molecular Weight 444.5 g/mol
Cat. No. B610990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSRI-31040
SynonymsSRI-31040;  SRI31040;  SRI 31040; 
Molecular FormulaC28H24N6
Molecular Weight444.5 g/mol
Structural Identifiers
InChIInChI=1S/C28H24N6/c1-19-16-26-30-14-15-34(26)18-23(19)28-32-25-11-6-5-10-21(25)27(33-28)31-17-22(24-12-7-13-29-24)20-8-3-2-4-9-20/h2-16,18,22,29H,17H2,1H3,(H,31,32,33)
InChIKeyCAOMNZSXVHTTQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SRI-31040 for Research: Potent Allosteric Dopamine Transporter (DAT) Modulator


SRI-31040 (CAS: 1928715-72-3; molecular formula: C28H24N6; MW: 444.53 g/mol) is a synthetic quinazolinamine derivative . It is a potent allosteric modulator of the dopamine transporter (DAT) that partially inhibits dopamine uptake without affecting DAT binding or d-amphetamine–induced release [1]. This compound is part of a series of >500 analogs developed to probe biogenic amine transporter function [1].

Why Generic DAT Inhibitors Cannot Substitute for SRI-31040


Orthosteric DAT inhibitors (e.g., cocaine, GBR12935) block dopamine uptake by competing with dopamine at the primary substrate binding site and can potentiate amphetamine-induced reverse transport [1]. In contrast, SRI-31040 acts at a distinct allosteric site, producing partial uptake inhibition with a maximal efficacy (Emax) of ~69%, while preserving the transporter's response to d-amphetamine [1]. Substituting an orthosteric inhibitor for SRI-31040 would fundamentally alter the pharmacological profile and confound experimental interpretation.

SRI-31040: Head-to-Head Quantitative Performance Data Against Closest Analogs


SRI-31040 vs. SRI-29574: Comparing DAT Uptake Inhibition Potency and Maximal Efficacy

SRI-31040 inhibits [3H]dopamine uptake in rat caudate synaptosomes with an IC50 of 1 nM, compared to 2.3 nM for the close analog SRI-29574, indicating approximately 2.3-fold greater potency [1]. Both compounds exhibit partial efficacy (Emax ~69-70%), a defining feature of this allosteric modulator class [1].

Dopamine Transporter Allosteric Modulation Uptake Inhibition

SRI-31040 vs. SRI-31142: Differences in Apparent Affinity for the Allosteric Site

In d-amphetamine-induced [3H]MPP+ release assays, the apparent Ke value (an estimate of allosteric modulator affinity) for SRI-31040 is 55 nM, while SRI-31142 shows a Ke of 400 nM [1]. This 7.3-fold difference indicates that minor structural variations dramatically alter allosteric site affinity.

Allosteric Affinity Dopamine Transporter Structure-Activity Relationship

SRI-31040 vs. GBR12935: Minimal Impact on [3H]WIN35428 Binding

Unlike the orthosteric DAT inhibitor GBR12935, which potently displaces [3H]WIN35428 binding, SRI-31040 exhibits minimal inhibition of [3H]WIN35428 binding to the DAT orthosteric site [1]. This is a hallmark of its allosteric mechanism of action and differentiates it from classical uptake inhibitors.

Orthosteric Site Binding Allosteric Mechanism Radioligand Binding Assay

SRI-31040: Preservation of d-Amphetamine-Induced Release

At a concentration of 25 nM, SRI-31040 does not significantly alter the EC50 or Emax of d-amphetamine-induced [3H]MPP+ release (EC50 = 9.3 ± 1.3 nM, Emax = 105 ± 3%), in contrast to many orthosteric inhibitors which block this process [1]. This preservation of normal transporter function is a critical differentiator for allosteric modulators.

Reverse Transport Allosteric Modulation Mechanism of Action

Optimal Research Applications for SRI-31040 Based on Verified Data


Probing Allosteric Modulation of Dopamine Transporter Function

SRI-31040 is the ideal tool for investigating allosteric regulation of DAT. Its high potency (IC50 = 1 nM) and minimal effect on orthosteric binding [1] enable precise interrogation of allosteric mechanisms in dopamine uptake and release assays.

Distinguishing Orthosteric vs. Allosteric DAT Pharmacology

SRI-31040's functional profile—partial uptake inhibition without affecting amphetamine-induced release [1]—allows researchers to clearly differentiate allosteric from orthosteric effects in complex pharmacological studies, including those investigating psychostimulant action.

Structure-Activity Relationship (SAR) Studies on DAT Allostery

The well-characterized differences in potency (IC50) and apparent affinity (Ke) between SRI-31040 and close analogs (e.g., SRI-29574, SRI-31142) [1] make it a critical reference compound for SAR campaigns aimed at optimizing allosteric DAT ligands.

Control in Experiments Requiring Preservation of Amphetamine-Induced Dopamine Release

SRI-31040's unique ability to partially block dopamine uptake without altering d-amphetamine-induced reverse transport [1] makes it an essential control for experiments where maintaining this physiological response is crucial, such as studies on dopamine dynamics and addiction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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